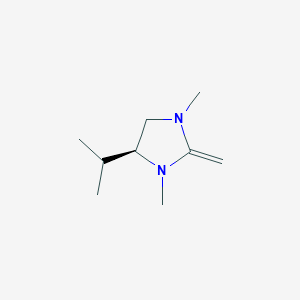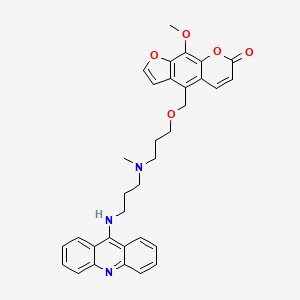
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- is a complex organic compound with a unique structure that combines elements of furobenzopyran and acridine
Méthodes De Préparation
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- involves multiple steps, typically starting with the preparation of the furobenzopyran core. This is followed by the introduction of the acridine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to bind to DNA and interfere with cellular processes, making it a candidate for anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as DNA and proteins. The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells. Additionally, the compound can bind to enzymes and alter their activity, providing insights into enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- stands out due to its unique combination of furobenzopyran and acridine structures. Similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one derivatives: These compounds share the furobenzopyran core but lack the acridine moiety, resulting in different chemical and biological properties.
Acridine derivatives: These compounds contain the acridine structure but do not have the furobenzopyran core, leading to variations in their interactions with biological targets.
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- lies in its ability to combine the properties of both furobenzopyran and acridine, making it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
86863-18-5 |
|---|---|
Formule moléculaire |
C33H33N3O5 |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
4-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxymethyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C33H33N3O5/c1-36(17-7-16-34-30-24-9-3-5-11-27(24)35-28-12-6-4-10-25(28)30)18-8-19-39-21-26-22-13-14-29(37)41-32(22)33(38-2)31-23(26)15-20-40-31/h3-6,9-15,20H,7-8,16-19,21H2,1-2H3,(H,34,35) |
Clé InChI |
UIPWZEMTWKAWQH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOCC4=C5C=CC(=O)OC5=C(C6=C4C=CO6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


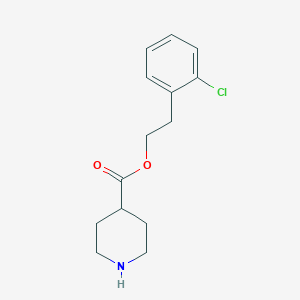
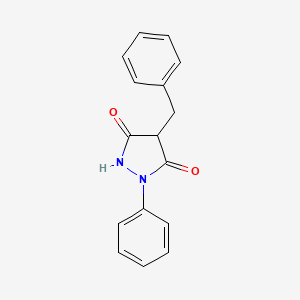
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
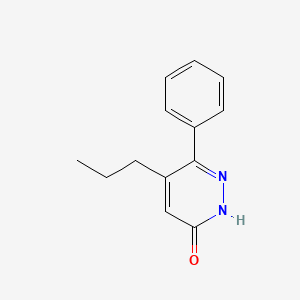
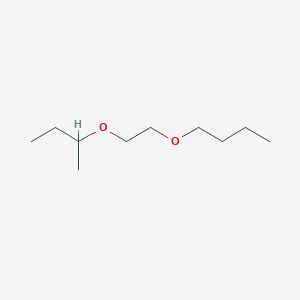
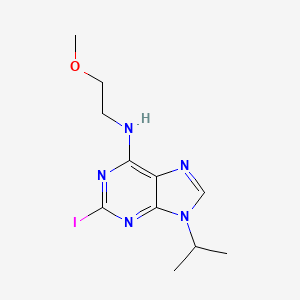
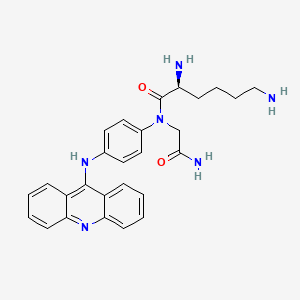

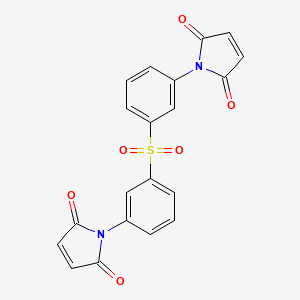
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)



